![molecular formula C22H28BrN3O2S B418288 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B418288.png)
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
準備方法
The synthesis of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by the reaction with an appropriate bromophenyl derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the bromophenyl group are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to the inhibition or activation of specific biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide can be compared with other similar compounds, such as:
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dicyclohexylacetamide: This compound has a methyl group instead of a bromine atom, which may result in different biological activities and chemical reactivity.
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dicyclohexylacetamide: The presence of a chlorine atom instead of a bromine atom can also influence the compound’s properties and applications.
2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dicyclohexylacetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in unique biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C22H28BrN3O2S |
|---|---|
分子量 |
478.4g/mol |
IUPAC名 |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C22H28BrN3O2S/c23-19-14-8-7-13-18(19)21-24-25-22(28-21)29-15-20(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12,15H2 |
InChIキー |
ZAOWCMHSPTYJSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Br |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


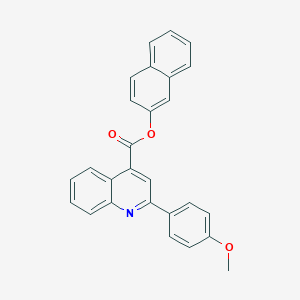
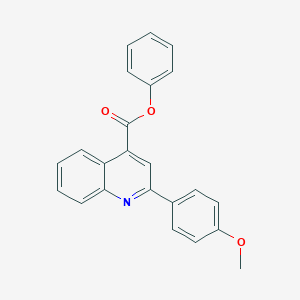
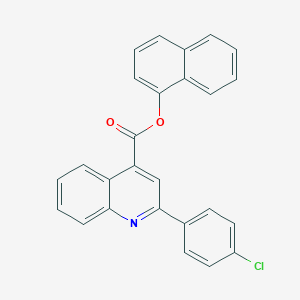
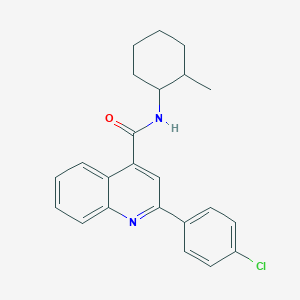
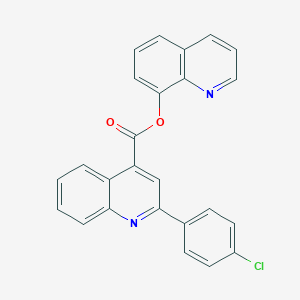
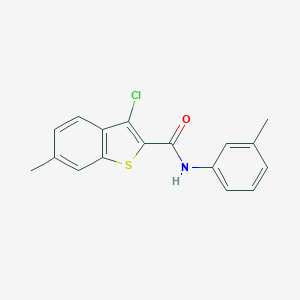
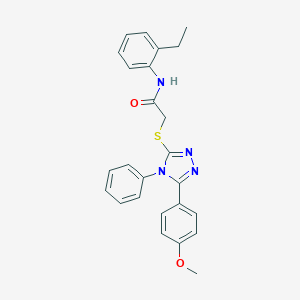
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B418219.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418221.png)
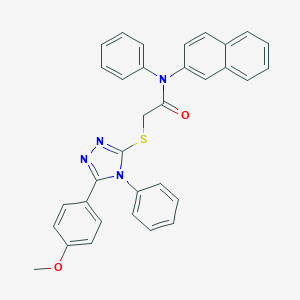
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B418224.png)
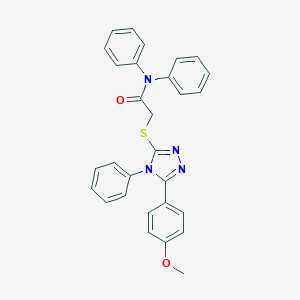
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B418226.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B418228.png)
